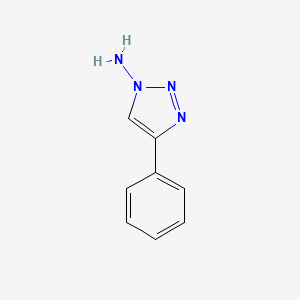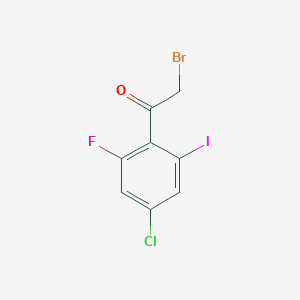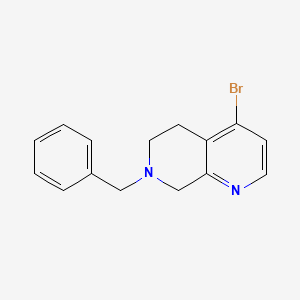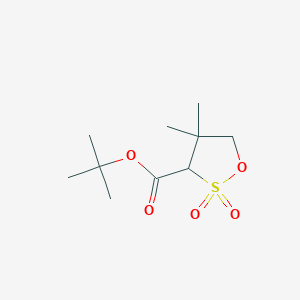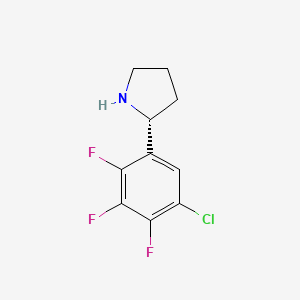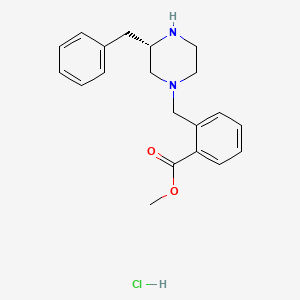
Methyl (S)-2-((3-benzylpiperazin-1-yl)methyl)benzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-2-((3-benzylpiperazin-1-yl)methyl)benzoate hydrochloride is a chemical compound with the molecular formula C20H24N2O2. It is a derivative of benzoic acid and piperazine, featuring a benzyl group attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-((3-benzylpiperazin-1-yl)methyl)benzoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-3-((3-benzylpiperazin-1-yl)methyl)benzoic acid.
Esterification: The benzoic acid derivative undergoes esterification with methanol in the presence of a catalyst, such as sulfuric acid, to form the methyl ester.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-((3-benzylpiperazin-1-yl)methyl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the reagents used.
Scientific Research Applications
Methyl (S)-2-((3-benzylpiperazin-1-yl)methyl)benzoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (S)-2-((3-benzylpiperazin-1-yl)methyl)benzoate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-2-((3-phenylpiperazin-1-yl)methyl)benzoate: Similar structure but with a phenyl group instead of a benzyl group.
Methyl (S)-2-((3-methylpiperazin-1-yl)methyl)benzoate: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
Methyl (S)-2-((3-benzylpiperazin-1-yl)methyl)benzoate hydrochloride is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C20H25ClN2O2 |
|---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
methyl 2-[[(3S)-3-benzylpiperazin-1-yl]methyl]benzoate;hydrochloride |
InChI |
InChI=1S/C20H24N2O2.ClH/c1-24-20(23)19-10-6-5-9-17(19)14-22-12-11-21-18(15-22)13-16-7-3-2-4-8-16;/h2-10,18,21H,11-15H2,1H3;1H/t18-;/m0./s1 |
InChI Key |
XVZCZOCOQPYMLC-FERBBOLQSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1CN2CCN[C@H](C2)CC3=CC=CC=C3.Cl |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CN2CCNC(C2)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methylimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12959561.png)
![1-Bromo-7H-benzo[c]carbazole](/img/structure/B12959566.png)
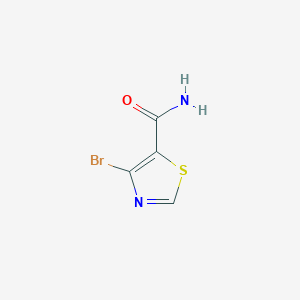
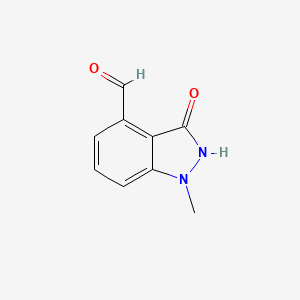
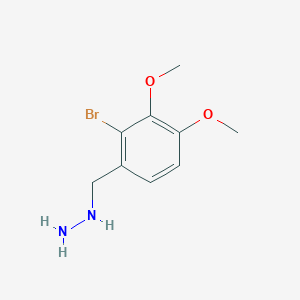
![2-Aminoethanol hemi((Z)-3'-((1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylate)](/img/structure/B12959580.png)
